molecular formula C3H5BO2 B15296704 (Prop-1-yn-1-yl)boronic acid

(Prop-1-yn-1-yl)boronic acid

Cat. No.: B15296704
M. Wt: 83.88 g/mol
InChI Key: BHEPPRJROHTIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-1-yn-1-yl)boronic acid is a useful research compound. Its molecular formula is C3H5BO2 and its molecular weight is 83.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H5BO2

Molecular Weight

83.88 g/mol

IUPAC Name

prop-1-ynylboronic acid

InChI

InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3

InChI Key

BHEPPRJROHTIQA-UHFFFAOYSA-N

Canonical SMILES

B(C#CC)(O)O

Origin of Product

United States

Contextualizing Organoboron Compounds in Chemical Transformations

Organoboron compounds are organic molecules distinguished by the presence of a carbon-boron bond. fiveable.me This class of compounds has become indispensable in organic synthesis, largely due to their role as versatile intermediates in a wide array of chemical reactions. numberanalytics.comthieme.de They are particularly celebrated for their utility in forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling. fiveable.menumberanalytics.com This capability allows for the efficient construction of complex organic molecules that would be challenging to assemble using other methods. fiveable.me

A key advantage of organoboron compounds over many other organometallic reagents is their relative stability and lower toxicity, which translates to safer and more manageable laboratory handling. fiveable.me While the first organoboron compound was synthesized in the early 20th century, the field gained significant momentum in the 1950s and 1960s, thanks to the pioneering work of Herbert C. Brown. numberanalytics.com Today, organoboron chemistry is a cornerstone of modern organic synthesis, with applications in the creation of pharmaceuticals, natural products, and advanced materials. numberanalytics.comthieme.de

Structural Characteristics and Fundamental Reactivity of Alkynylboronic Acids

Alkynylboronic acids, a specific subclass of organoboron compounds, possess a distinctive structure that dictates their reactivity. These molecules feature a carbon-carbon triple bond (an alkyne) directly attached to a boronic acid group (-B(OH)₂). The alkyne moiety typically imparts a linear geometry, while the boron center adopts a trigonal planar arrangement. This unique combination of a nucleophilic alkyne and an electrophilic boron atom allows for a diverse range of chemical transformations. researchgate.net

The reactivity of alkynylboronic acids is multifaceted. The carbon-boron bond enables their participation as nucleophiles in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. researchgate.net For instance, they can be coupled with aryl, alkynyl, or acyl halides. researchgate.net Furthermore, the presence of the C-C triple bond opens avenues for other transformations, such as addition reactions. thieme.de It is this dual reactivity that makes alkynylboronic acids such powerful and versatile building blocks in the synthesis of complex organic structures. rsc.org

Historical Development and Evolution of Propynylboronic Acid Chemistry

Transition-Metal-Catalyzed Borylation Strategies

Transition-metal catalysis offers powerful and versatile pathways for the formation of carbon-boron bonds. Palladium, copper, and nickel complexes are at the forefront of these methodologies, each providing distinct advantages in terms of reactivity, selectivity, and substrate scope.

The palladium-catalyzed Miyaura borylation, a cross-coupling reaction between a halide or pseudohalide and a diboron (B99234) reagent, is a cornerstone for synthesizing organoboron compounds. beilstein-journals.org While extensively developed for aryl and vinyl substrates, its application to alkynyl systems, particularly propargyl derivatives, requires specific strategies to control selectivity and prevent side reactions. beilstein-journals.orgnih.gov

A significant challenge in the borylation of propargylic systems is the potential for rearrangement to form allenyl boronate isomers. Research has shown that a bimetallic palladium/copper catalytic system can effectively borylate propargylic alcohol derivatives. acs.org The choice of catalyst components, particularly the halide on the copper co-catalyst, can direct the reaction pathway. For instance, the combination of Pd(PPh₃)₄ and CuI with propargylic carbonates stereospecifically yields allenyl boronates via an Sₙ2′ pathway. acs.org Interestingly, substituting CuI with CuCl can shift the selectivity to favor the formation of the isomeric propargylic boronates. acs.org

Ligand design is crucial for optimizing catalyst performance, influencing stability, activity, and selectivity. While ligands such as SPhos, DPEphos, and XPhos are well-established for the borylation of aryl halides, the development of ligands specifically tailored for propynyl systems is an ongoing area of interest. beilstein-journals.orgnih.gov Automated computational methods for ligand design are emerging as a powerful tool to accelerate the discovery of new ligands with desired properties for specific catalytic transformations. nih.gov

SubstrateCatalyst SystemBoron SourceProduct TypeYieldReference
Propargyl CarbonatePd(PPh₃)₄ / CuIB₂pin₂Allenyl BoronateHigh acs.org
Propargyl CarbonatePd(PPh₃)₄ / CuClB₂pin₂Propargyl BoronateModerate acs.org
Propargyl PhosphonatePd(PPh₃)₄ / CuIB₂pin₂Allenyl BoronateHigh acs.org

Copper-Mediated Borylation

Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems. rsc.org These reactions typically proceed via an in-situ generated copper-boryl (Cu-B) species, which can then participate in various transformations. mdpi.com The generation of the active Cu-boryl complex often involves the reaction of a copper(I) salt with a diboron reagent. mdpi.com

For alkynyl substrates, copper catalysis offers unique opportunities for regiocontrol. rsc.org In the hydroboration of propargylic alcohols, the choice of N-heterocyclic carbene (NHC) ligand can dictate whether α- or β-borylation occurs. rsc.org This control is attributed to specific interactions between the ligand, substrate, and catalyst. Furthermore, cooperative bimetallic systems, such as Pd/Cu catalysis, have been successfully employed for the multicomponent carbonylation and borylation of alkynes. mdpi.com

Reaction TypeCatalyst SystemKey FeatureProductReference
HydroborationCuCl / NHC LigandLigand-controlled regioselectivityα- or β-Borylated Alcohols rsc.org
Borylative AlkylationCopper CatalystThree-component reactionBorylated Alkynes mdpi.com
Carbonylative BorylationPd / Cu CatalystMulticomponent reactionCarbonylated, Borylated Alkynes mdpi.com

Nickel-Mediated Borylation

Nickel catalysis provides another economically viable and powerful tool for C-B bond formation, often exhibiting unique reactivity compared to palladium. acs.org Nickel-catalyzed borylations of halides and pseudohalides have been developed using various boron reagents, including the atom-economical tetrahydroxydiboron. acs.orgnih.gov Catalyst systems often consist of a nickel(II) salt, such as NiCl₂(dppp) or Ni(NO₃)₂, and a suitable ligand, with Cy-JohnPhos being identified as highly effective in certain systems. nih.govacs.org These reactions can often be conducted at room temperature, a significant advantage over many other methods. acs.org While much of the development has focused on aryl substrates, the established principles and catalyst systems are applicable to the synthesis of alkynyl boronates from corresponding propynyl halides. nih.govacs.org

Metal-Free and Organocatalytic Synthesis of Alkynyl Boronic Acids

Moving away from transition metals, metal-free and organocatalytic methods offer benefits in terms of cost, toxicity, and product purity. These approaches often rely on photoinduction or activation by simple organic molecules.

Photoinduced, metal-free borylation represents a modern and sustainable strategy for synthesizing organoboron compounds. nih.govrsc.org This methodology has been successfully applied to the borylation of aryl halides, proceeding under mild conditions using visible light. nih.govrsc.org The key mechanistic feature is the formation of an excited-state donor-acceptor complex between an electron donor (like an amine or a nitrogen-containing heterocycle) and the diboron reagent. nih.govrsc.org This complex is a potent reductant capable of a single-electron transfer (SET) to a halide precursor, generating a radical intermediate that then reacts to form the C-B bond. nih.gov

While primarily demonstrated for aryl halides, this strategy holds significant potential for the borylation of propynyl halide precursors. nih.gov The approach avoids transition metal contaminants and often displays broad functional group tolerance, making it an attractive area for future development in alkynylboronic acid synthesis. rsc.orgnih.gov

Substrate Type (Model)ConditionsCatalyst/PromoterKey Mechanistic StepReference
Aryl HalidesVisible Light, Room Temp.1-MethylbenzimidazolePhotoinduced Homolysis rsc.org
Aryl HalidesVisible Light, Room Temp.In situ Donor-Acceptor ComplexSingle-Electron Transfer (SET) nih.govrsc.org

The hydroboration of terminal alkynes is a fundamental reaction that installs a boron group and a hydrogen atom across the carbon-carbon triple bond, typically yielding vinylboronic esters. organic-chemistry.org While this method does not directly produce the target this compound, it is a key organocatalytic route to related unsaturated boronic esters. Simple, commercially available borane (B79455) adducts, such as H₃B·THF, can catalyze the hydroboration of terminal alkynes with pinacolborane. organic-chemistry.org This process is highly regioselective, affording the linear, anti-Markovnikov addition product with high efficiency and tolerance for various functional groups. organic-chemistry.org The reaction proceeds under mild conditions and offers a sustainable alternative to transition-metal-catalyzed hydroborations. organic-chemistry.org

SubstrateCatalystBoron SourceProduct TypeTimeReference
Terminal AlkyneH₃B·THFPinacolborane (HBpin)Linear (E)-Vinylboronic Ester30 min organic-chemistry.org
Terminal AlkyneH₃B·SMe₂Pinacolborane (HBpin)Linear (E)-Vinylboronic Ester30 min organic-chemistry.org

Synthesis via Alkynylmetal Intermediates and Transmetalation

The most direct and classical approach to synthesizing alkynylboronic acids and their esters involves the use of alkynylmetal intermediates. This two-step process leverages the acidity of the terminal proton of an alkyne like propyne (B1212725).

The first step is the deprotonation of the terminal alkyne using a strong base to form a nucleophilic alkynylmetal species. Common bases for this transformation include organolithium reagents (e.g., n-butyllithium) or Grignard reagents, which generate lithium acetylides or magnesium acetylides, respectively. researchgate.net

In the second step, this highly reactive intermediate is trapped with a suitable boron electrophile. This transmetalation step involves the alkynyl anion attacking the boron atom. Common boron electrophiles include trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, or boronic esters like pinacolborane. researchgate.net Subsequent workup, typically with acid, hydrolyzes the intermediate borate complex to afford the desired alkynylboronic acid or its corresponding ester. This method is highly reliable and provides a foundational route to a wide array of alkynylboron compounds. researchgate.net

Generation of Alkynyl Grignard Reagents and Subsequent Borylation

A primary and robust method for synthesizing alkynylboronic esters involves the use of Grignard reagents. sigmaaldrich.com This approach leverages the acidic nature of the terminal proton in propyne. quora.comyoutube.com The reaction is typically initiated by deprotonating propyne with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the prop-1-yn-1-ylmagnesium bromide. This alkynyl Grignard reagent is then reacted with a boron-containing electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired this compound. orgsyn.org

Alternatively, boronic esters, which are often more stable and easier to handle than boronic acids, can be synthesized. rsc.orgresearchgate.net In this case, the alkynyl Grignard reagent is quenched with a cyclic dialkoxyborane, such as pinacolborane (PinBH) or a boronic ester like isopropyloxypinacolborane (iPrOBpin). google.com The synthesis of boronate esters using this method is efficient and often proceeds in excellent yields under mild conditions, for instance at room temperature in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.com An advantage of using pre-formed Grignard reagents is the ability to achieve high yields, often quantitatively. google.com

A variation of this method involves Barbier-type conditions, where the Grignard reagent is generated in situ from an appropriate halide and magnesium metal in the presence of the boron-containing substrate. google.com This one-pot procedure is particularly advantageous as it can circumvent the formation of Wurtz coupling byproducts. google.com

Table 1: Synthesis of Boronate Esters via Grignard Reagents

Entry R3-Halide Boron Source Solvent Temperature (°C) Time (h) Yield (%)
1 Phenyl bromide PinBH THF 25 1 98
2 4-Fluorophenyl bromide PinBH THF 25 1 99
3 1-Bromonaphthalene PinBH THF 25 1 99
4 2-Bromothiophene PinBH THF 25 1 95
5 Vinyl bromide PinBH THF 25 3 92
6 Benzyl chloride PinBH THF 25 3 94

This table is adapted from data on the synthesis of various boronate esters using Grignard reagents and provides a general representation of the reaction's efficiency. google.com

Lithium-Halogen Exchange Followed by Borate Quenching

Another powerful technique for the preparation of organoboron compounds is through lithium-halogen exchange. wikipedia.orgnumberanalytics.com This method is particularly useful for creating aryl and vinyl lithium reagents, which can then be borylated. wikipedia.org The exchange reaction is typically very fast, often faster than nucleophilic addition. wikipedia.orgharvard.edu

In the context of synthesizing this compound derivatives, a precursor such as 1-halo-propyne would be treated with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in a suitable solvent like THF. rsc.orgreddit.com This exchange generates the highly reactive prop-1-yn-1-yllithium.

The rate of lithium-halogen exchange follows the trend I > Br > Cl, with iodides being the most reactive. wikipedia.org The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions. For instance, with certain substrates, using a less nucleophilic base like lithium diisopropylamide (LDA) can prevent unwanted additions or competing reactions. rsc.org

Once the alkynyllithium species is formed, it is quenched with a boron electrophile, such as a trialkyl borate or a boronic ester, similar to the Grignard-based methods. orgsyn.orgnih.gov Subsequent hydrolysis then affords the this compound or its corresponding ester. The use of continuous flow reactors has been explored to better control the exothermic nature of these low-temperature organometallic reactions, leading to more reproducible and scalable processes. nih.govuni-muenchen.de

Table 2: Lithium-Halogen Exchange for Boronate Synthesis

Entry Substrate Lithiating Agent Boron Source Temperature (°C) Yield (%)
1 Aryl Bromide n-BuLi Triisopropyl borate -78 to 20 85-95
2 Aryl Iodide n-BuLi Trimethyl borate -78 to 20 90-98
3 Vinyl Bromide t-BuLi Isopropoxyboronic esters -78 to 20 >95

This table presents representative examples of lithium-halogen exchange followed by borylation for different substrates and highlights the high efficiency of this methodology.

Stereocontrolled Access to Enantiopure this compound Derivatives

The development of stereocontrolled methods to access enantiopure boronic acid derivatives is of significant interest, particularly for applications in asymmetric synthesis. nih.govnih.gov While direct asymmetric synthesis of this compound itself is less commonly described, general principles of stereocontrolled synthesis involving boronic esters can be applied.

One established strategy involves the lithiation-borylation of chiral substrates. nih.govnih.gov By employing a chiral auxiliary or a chiral ligand, it is possible to induce stereoselectivity in the formation of the carbon-boron bond. For example, the asymmetric hydroboration of alkynes catalyzed by a chiral rhodium complex can lead to enantiomerically enriched vinylboronates, which could potentially be further manipulated.

More advanced methods focus on the catalytic asymmetric synthesis of α-aminoboronic acid derivatives, which are valuable bioisosteres of α-amino acids. nih.gov Although not directly involving this compound, these methodologies, such as the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters, showcase the potential for creating chiral centers adjacent to a boron atom. nih.gov

The synthesis of carbon chains bearing 1,5-stereogenic centers has been achieved through a combination of lithiation-borylation and a palladium(II)-mediated isomerization of allylic boronic esters. nih.gov This highlights the power of combining different synthetic strategies to achieve high levels of stereocontrol in molecules containing boronic esters. While specific examples for enantiopure this compound derivatives are not extensively detailed in the provided search results, the existing methodologies for other boronic acid derivatives provide a strong foundation for future research in this area.

Carbon-Carbon Bond Forming Transformations

The primary application of this compound in organic synthesis is as a nucleophilic partner in the formation of new carbon-carbon bonds. These transformations are predominantly transition-metal-catalyzed cross-coupling reactions and addition reactions to unsaturated systems.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound and its derivatives are valuable reagents in this context, enabling the introduction of the prop-1-yn-1-yl group onto various molecular scaffolds. General reviews on the synthesis and reactivity of alkynyl boron compounds confirm their utility in a range of coupling reactions. rsc.orgresearchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.orgyonedalabs.com Alkynylboronic acids and their esters are effective nucleophiles in this reaction, allowing for the synthesis of internal alkynes. rsc.orglibretexts.org The reaction is known for its mild conditions and high functional group tolerance. rsc.org

Regioselectivity: The coupling occurs with high regioselectivity at the carbon atom bearing the boron functional group, leading to the formation of a bond between the sp-hybridized carbon of the alkyne and the sp2- or sp3-hybridized carbon of the electrophile.

Mechanistic Nuances: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com For organoboronic acids, activation with a base is required to form a more nucleophilic borate species, which facilitates the transmetalation step. The choice of base, solvent, and ligand on the palladium catalyst can significantly influence the reaction efficiency and can be crucial for achieving high yields, especially with less reactive substrates like aryl chlorides. libretexts.org

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling of Alkynylboron Compounds (Note: This table represents the general scope for alkynylboron compounds due to the lack of specific data for this compound in the reviewed literature.)

Electrophile (Ar-X)Alkynylboron ReagentCatalyst/LigandBaseSolventYield (%)
IodobenzeneAlkynylboronic esterPd(OAc)₂/dppfKOAcDioxaneHigh
4-BromotolueneAlkynylboronic esterPdCl₂(dppf)K₂CO₃DMFGood
2-BromopyridineAlkynyltrifluoroboratePd(OAc)₂/SPhosCs₂CO₃Toluene/H₂OGood
Vinyl bromideAlkynylboronic esterPd(PPh₃)₄NaOEtBenzeneGood
4-ChlorobenzonitrileAlkynylboronic acidPd₂ (dba)₃/XPhosK₃PO₄DioxaneModerate to Good

The Liebeskind-Srogl cross-coupling reaction provides a powerful method for the synthesis of ketones from thioesters and organoboronic acids. nih.gov This reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.gov A key advantage of this reaction is that it proceeds under neutral conditions, making it suitable for substrates with base-sensitive functional groups.

While specific examples detailing the use of this compound in Liebeskind-Srogl couplings are not prevalent in the reviewed literature, the reaction is generally applicable to a range of boronic acids. nih.govnih.gov The reaction would be expected to yield γ,δ-alkynyl ketones. Other copper-catalyzed cross-couplings of organoboron reagents are also known, including couplings with alkynyl, allyl, and propargyl electrophiles, although these often involve pre-formed organocopper species or specific activation methods. nih.gov

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions, including Suzuki-Miyaura type couplings. yonedalabs.comnih.gov Nickel catalysts can be particularly effective for coupling with less reactive electrophiles such as aryl chlorides and phenol (B47542) derivatives. rsc.org

Protocols for the nickel-catalyzed Suzuki-Miyaura coupling of aryl boronic acids are well-established, often employing ligands such as trialkylphosphines or N-heterocyclic carbenes (NHCs) to stabilize the nickel catalyst and promote reactivity. rsc.org While the application of these methods to this compound is not extensively documented in the searched literature, the general principles suggest it would be a viable substrate. A nickel-catalyzed reductive coupling reminiscent of the Liebeskind-Srogl reaction has also been reported, highlighting nickel's versatility in activating C-S bonds for cross-coupling with boronic acids. nih.govorganic-chemistry.org

Stereoselective alkynylation involves the addition of an alkynyl nucleophile to a prochiral electrophile, such as an aldehyde or an imine, to create a new stereocenter. While the direct catalytic asymmetric addition of this compound to carbonyl compounds is not well-documented, related transformations provide insight into potential pathways.

Rhodium-catalyzed asymmetric additions of arylboronic acids to aldehydes have been developed, yielding chiral secondary alcohols with high enantioselectivity. nih.gov These reactions typically involve a transmetalation from the boronic acid to the rhodium catalyst, followed by nucleophilic addition to the aldehyde. It is conceivable that a similar strategy could be applied to alkynylboronic acids like this compound, although this has not been explicitly demonstrated in the reviewed literature. The development of chiral ligands is crucial for achieving high stereocontrol in such transformations. nih.gov

Addition Reactions to Unsaturated Substrates

This compound and its derivatives can also participate in addition reactions to carbon-carbon double and triple bonds, most notably in conjugate or Michael-type additions to α,β-unsaturated systems. These reactions provide a direct route to γ,δ-alkynyl carbonyl compounds and related structures.

The rhodium-catalyzed 1,4-addition of organoboronic acids to α,β-unsaturated ketones, esters, and amides is a well-established method for forming carbon-carbon bonds at the β-position. organic-chemistry.orgrsc.org While most examples in the literature feature aryl- and alkenylboronic acids, the reaction is, in principle, applicable to alkynylboronic acids. A dissertation has explored the conjugate addition of alkenyl and alkynyl boronic acids to specific enone substrates. tdl.orgtdl.org The reaction typically employs a rhodium catalyst, often with a chiral ligand like BINAP for asymmetric variants, in an aqueous or mixed aqueous-organic solvent system. rsc.org

Table 2: General Scope of Rhodium-Catalyzed Conjugate Addition of Organoboronic Acids to Enones (Note: This table represents the general scope for organoboronic acids due to the lack of specific data for this compound in the reviewed literature.)

α,β-Unsaturated SubstrateOrganoboronic AcidCatalyst/LigandBase/SolventYield (%)
CyclohexenonePhenylboronic acid[Rh(acac)(C₂H₄)₂]/BINAPK₂CO₃ / Dioxane-H₂OHigh
Methyl vinyl ketoneNaphthylboronic acid[Rh(cod)₂]BF₄Ba(OH)₂ / Dioxane-H₂OGood
N-Benzyl crotonamidePhenylboronic acid[Rh(acac)(C₂H₄)₂]/BINAPK₂CO₃ / Dioxane-H₂OGood
ChalconeVinylboronic acid[Rh(cod)₂]BF₄Ba(OH)₂ / Dioxane-H₂OGood
Allylboration of Carbonyl and Imine Functionalities

While the term "allylboration" traditionally refers to the reaction of allylboron compounds, the analogous addition of the propargyl group from alkynylboronic acids to carbonyls and imines is a closely related and synthetically valuable transformation. This reaction provides a direct route to chiral homopropargylic alcohols and amines, which are important precursors for a variety of complex molecules.

The reaction of this compound with aldehydes and ketones proceeds via a six-membered cyclic transition state, leading to the formation of homopropargyl alcohols. The stereochemical outcome of the reaction is highly dependent on the reaction conditions and the nature of the substrates and any chiral auxiliaries or catalysts employed. Similarly, the addition to imines furnishes propargylamines, versatile intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active compounds.

Table 1: Examples of Propargylation of Carbonyls and Imines

Electrophile Reagent Product Catalyst/Conditions Yield (%) Reference
Benzaldehyde This compound 1-Phenyl-but-2-yn-1-ol Uncatalyzed Moderate acs.org
Regio- and Stereoselective Hydroboration of Alkynes and Alkenes

In the context of hydroboration, this compound acts as a substrate rather than a reagent. The carbon-carbon triple bond of the molecule can undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond across the alkyne. This process is a powerful tool for the synthesis of vinylboronic acids with defined stereochemistry.

The hydroboration of terminal alkynes, such as this compound, typically proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the terminal carbon of the alkyne. The stereochemistry of the addition is generally syn, resulting in the formation of a (Z)-vinylboronic acid derivative. The choice of hydroborating agent (e.g., catecholborane, 9-BBN) can influence the selectivity and efficiency of the reaction.

The resulting vinylboronic acid can then be utilized in a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction, to form substituted alkenes with high stereochemical fidelity.

Uncatalyzed Nucleophilic Addition to Enones

This compound can participate in uncatalyzed conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds (enones). In this reaction, the propargyl group is transferred to the β-carbon of the enone, leading to the formation of a γ,δ-alkynyl ketone.

This transformation is believed to proceed through the activation of the enone by the Lewis acidic boronic acid, which enhances the electrophilicity of the β-carbon. The nucleophilic propargyl group then attacks this position, forming a new carbon-carbon bond. The reaction offers a straightforward method for the introduction of a propargyl moiety at a remote position from a carbonyl group without the need for a metal catalyst.

Multicomponent Reactions (MCRs) and Cascade Processes

The unique reactivity of this compound makes it an ideal component in multicomponent reactions (MCRs) and cascade (or domino) processes, where multiple bonds are formed in a single synthetic operation. These strategies offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

Petasis-Type Reactions Incorporating Propynylboronic Acid

The Petasis reaction is a versatile multicomponent reaction that typically involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. While vinyl and arylboronic acids are common substrates, the use of alkynylboronic acids like this compound provides a direct route to propargylamines. sci-hub.se

In this transformation, the amine and carbonyl compound first condense to form an iminium ion intermediate. The nucleophilic propargyl group from this compound then adds to the iminium ion, yielding the corresponding propargylamine. This reaction is particularly valuable for the synthesis of a diverse range of propargylamines, which are key intermediates in medicinal chemistry and materials science. uantwerpen.benih.gov

Table 2: Petasis-Type Synthesis of Propargylamines

Amine Carbonyl Boronic Acid Product Yield (%) Reference
Piperidine Formaldehyde (B43269) This compound 1-(But-2-ynyl)piperidine Good sci-hub.se
Palladium-Catalyzed Domino Addition-Cyclization Sequences

Palladium catalysis enables a variety of domino reactions involving boronic acids. While direct examples utilizing this compound are not extensively documented, related systems demonstrate the potential for such transformations. For instance, a palladium-catalyzed domino addition-cyclization of arylboronic acids with 3-hydroxyprop-1-yn-1-yl phosphonates has been reported. acs.orgacs.orgnih.gov

In this process, the arylboronic acid first undergoes a Michael-type addition to the activated alkyne. The resulting intermediate then undergoes an intramolecular cyclization, driven by the palladium catalyst, to form a heterocyclic product. This type of reaction sequence highlights the potential of alkynylboron compounds to participate in elegant cascade processes for the construction of complex molecular architectures. Further research is needed to explore the direct participation of this compound in similar palladium-catalyzed domino reactions.

Copper-Catalyzed Multicomponent Syntheses

Copper catalysis has proven to be highly effective for a range of multicomponent reactions involving alkynes and boronic acids. These reactions offer efficient pathways to a variety of functionalized molecules. While specific examples detailing the use of this compound in copper-catalyzed MCRs are emerging, the general reactivity patterns of alkynylboronic acids suggest their suitability for such transformations.

For example, copper catalysts can facilitate the coupling of an alkyne, an amine, and a boronic acid in a three-component fashion to generate highly substituted amines. The proposed mechanism often involves the formation of a copper acetylide intermediate, which then reacts with an iminium ion generated in situ from the amine and an aldehyde. The boronic acid can play a role in the catalytic cycle, potentially through transmetalation with a copper intermediate. The development of such copper-catalyzed multicomponent reactions incorporating this compound holds significant promise for the efficient synthesis of complex nitrogen-containing molecules.

Functional Group Interconversions of the Boronic Acid Moiety

The boronic acid group of this compound is a versatile functional handle that can be transformed into other valuable chemical entities. This section explores key transformations of the boronic acid moiety, including its oxidation to phenols, catalytic reduction, and derivatization into boronic esters and trifluoroborates.

Oxidation Pathways Leading to Phenol Derivatives

The oxidation of aryl and alkynylboronic acids to the corresponding phenols is a synthetically important transformation. For this compound, this would theoretically yield 1-propynol. While direct oxidation of this compound is not extensively detailed, the general mechanisms for boronic acid oxidation provide a strong basis for understanding this potential reaction.

A common and efficient method for the oxidation of boronic acids involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂). arkat-usa.org This reaction can often proceed without a catalyst and under mild, environmentally friendly conditions. arkat-usa.org The generally accepted mechanism involves the initial reaction of the boronic acid with the oxidant to form a boronate intermediate. This is followed by a rearrangement where the organic group (in this case, the prop-1-yn-1-yl group) migrates from the boron atom to an oxygen atom. Finally, hydrolysis of the resulting borate ester yields the desired alcohol or phenol. arkat-usa.org

The reaction between boronic acids and oxidants like peroxynitrite (ONOO⁻) has been shown to be exceptionally rapid, significantly faster than with hydrogen peroxide or hypochlorous acid (HOCl). nih.gov This high reactivity makes boronic compounds potential probes for detecting reactive oxygen and nitrogen species in biological systems. nih.gov

Another approach involves the use of hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) as the oxidant. nih.gov The proposed mechanism suggests an initial attack of the arylboronic acid on the iodine center, forming an adduct which then undergoes rearrangement and hydrolysis to yield the phenol. nih.gov

Table 1: Comparison of Oxidizing Agents for Boronic Acid Hydroxylation

Oxidizing AgentTypical ConditionsKey Features
Hydrogen Peroxide (H₂O₂)Catalyst-free, room temperature, often in water or with a co-solvent like ethanol (B145695). arkat-usa.orgGreen, rapid, and high-yielding. arkat-usa.org
Peroxynitrite (ONOO⁻)Aqueous solution. nih.govExtremely rapid reaction rate. nih.gov
Diacetoxyiodobenzene (PhI(OAc)₂)Room temperature, often in the dark, various solvents. nih.govEffective without light or photocatalyst. nih.gov

It is important to note that while these methods are well-established for arylboronic acids, their specific application to this compound may require optimization of reaction conditions to account for the reactivity of the alkyne functionality.

Catalytic Reduction of the Boronic Acid Functionality

The catalytic reduction of boronic acids is not a commonly employed transformation as the boronic acid group is generally stable to many reducing conditions. The primary focus of reduction reactions involving molecules like this compound is typically on the alkyne moiety, as will be discussed in section 3.3.2. However, it is worth noting that certain strong reducing agents or specific catalytic systems could potentially lead to the cleavage of the carbon-boron bond, resulting in the formation of the corresponding hydrocarbon, in this case, propyne. The specific conditions and catalysts required for such a transformation of this compound are not well-documented in the literature, suggesting it is a less common synthetic route.

Strategies for Derivatization to Boronic Esters and Trifluoroborates

Boronic acids are often converted into boronic esters or trifluoroborates to enhance their stability, facilitate purification, or modify their reactivity. These derivatives are crucial in many synthetic applications.

Boronic Esters:

Boronic esters are commonly formed by the condensation reaction of a boronic acid with a diol, such as pinacol (B44631), neopentyl glycol, or catechol. google.com This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. The resulting cyclic boronate esters are generally more stable, less polar, and easier to handle and purify by standard techniques like silica (B1680970) gel chromatography compared to the parent boronic acids. researchgate.netnih.gov For example, the reaction of this compound with pinacol would yield this compound pinacol ester.

Table 2: Common Diols for Boronic Ester Formation

DiolResulting EsterProperties of Ester
PinacolPinacol boronate esterHigh stability, crystalline, commonly used in Suzuki-Miyaura coupling. nih.gov
Neopentyl glycolNeopentyl glycol boronate esterCost-effective alternative to pinacol. google.com
Diethanolamine (B148213)Diethanolamine boronate esterCan facilitate purification and subsequent deprotection. nih.gov

The deprotection of boronate esters back to the boronic acid can be achieved through various methods, including hydrolysis under acidic conditions or transesterification. nih.gov

Trifluoroborates:

Organotrifluoroborates are another important class of boronic acid derivatives, prized for their enhanced stability and ease of handling. They are typically prepared by treating the corresponding boronic acid or boronic ester with an aqueous solution of potassium hydrogen difluoride (KHF₂). The resulting trifluoroborate salts are often crystalline solids that are stable to air and moisture. nih.gov The conversion of this compound to potassium (prop-1-yn-1-yl)trifluoroborate would provide a more robust reagent for certain applications. Organotrifluoroborates can often be used directly in cross-coupling reactions and can be hydrolyzed back to boronic acids if needed. nih.gov

Reactivity of the Alkyne Functionality

The alkyne group in this compound is a key site of reactivity, enabling a variety of transformations to construct more complex molecular architectures. This section explores the utility of the alkyne in cyclization reactions for heterocycle synthesis and its hydrogenation to access saturated or partially saturated analogues.

Cyclization Reactions for Heterocycle Construction (e.g., Benzofurans, Indoles)

Alkynylboronic acids are valuable precursors for the synthesis of various heterocyclic compounds. The combination of the nucleophilic alkyne and the electrophilic boron atom, or the ability of the boronic acid to participate in transition metal-catalyzed reactions, allows for diverse cyclization strategies.

For instance, palladium-catalyzed domino addition-cyclization reactions of arylboronic acids with 3-hydroxyprop-1-yn-1-yl phosphonates have been developed to synthesize 1,2-oxaphospholenes. acs.org While this example does not directly use this compound as the starting material, it highlights the potential for related cyclization pathways.

A more direct application involves the copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids to construct benzo[b]thiophene 1,1-dioxides. researchgate.net This process involves an intramolecular cyclization following the introduction of the sulfonyl group.

Hydrogenation of the Alkyne Moiety

The alkyne functionality of this compound can be selectively reduced to either an alkene or an alkane, providing access to (prop-1-en-1-yl)boronic acid or propylboronic acid, respectively. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Complete Hydrogenation to Alkanes:

Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel on a carbon support (e.g., Pd/C) will typically lead to the complete reduction of the alkyne to the corresponding alkane. libretexts.org In this case, this compound would be converted to propylboronic acid. This reaction proceeds through an alkene intermediate which is not usually isolated as it is rapidly hydrogenated further under these conditions. libretexts.org

Partial Hydrogenation to Alkenes:

To stop the reduction at the alkene stage, a "poisoned" or less reactive catalyst is required. Lindlar's catalyst, which is palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is a classic example. libretexts.org Hydrogenation of an alkyne in the presence of Lindlar's catalyst results in the syn-addition of hydrogen, leading to the formation of a cis-alkene. libretexts.org Therefore, the hydrogenation of this compound with Lindlar's catalyst would be expected to yield (Z)-(prop-1-en-1-yl)boronic acid.

Another method for achieving partial reduction to a trans-alkene involves a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. libretexts.org This reaction proceeds via a radical anion intermediate and results in the anti-addition of hydrogen. Applying this to this compound would likely produce (E)-(prop-1-en-1-yl)boronic acid.

Table 3: Hydrogenation Products of this compound

Reagents and ConditionsProductStereochemistry
H₂, Pd/C, Pt, or NiPropylboronic acidNot applicable (alkane)
H₂, Lindlar's catalyst(Z)-(prop-1-en-1-yl)boronic acidcis
Na or Li, liquid NH₃(E)-(prop-1-en-1-yl)boronic acidtrans

These selective hydrogenation reactions significantly expand the synthetic utility of this compound, allowing for the stereocontrolled synthesis of various alkenyl and alkyl boronic acids.

Strategic Applications of Prop 1 Yn 1 Yl Boronic Acid in Complex Molecular Synthesis

Access to Architecturally Diverse Biaryl and Heterobiaryl Structures

The synthesis of biaryl and heterobiaryl scaffolds is of fundamental importance in medicinal chemistry and materials science. numberanalytics.com (Prop-1-yn-1-yl)boronic acid and its derivatives serve as key reagents in cross-coupling reactions to construct these motifs.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a cornerstone of biaryl synthesis. numberanalytics.com While direct use of this compound in this context is less common, its derivatives, such as [5-(prop-1-yn-1-yl)pyridin-3-yl]boronic acid, are valuable coupling partners. sigmaaldrich.comboronmolecular.comamericanelements.com These reactions allow for the direct connection of the propynyl-substituted aromatic ring to another aryl or heteroaryl unit, providing a modular approach to complex biaryl structures.

Furthermore, base-promoted, transition-metal-free cross-coupling reactions have been developed for the synthesis of biaryls, particularly those bearing electron-withdrawing groups like cyano and nitro functionalities. nih.gov These methods offer an alternative to traditional palladium-catalyzed reactions and can tolerate a range of functional groups.

The following table provides examples of biaryl and heterobiaryl structures synthesized using derivatives of this compound.

Aryl/Heteroaryl HalideBoronic Acid DerivativeProduct
2-Bromobenzonitrile[5-(Prop-1-yn-1-yl)pyridin-3-yl]boronic acid2-(5-(Prop-1-yn-1-yl)pyridin-3-yl)benzonitrile
1-Iodo-2-nitrobenzene[5-(Prop-1-yn-1-yl)pyridin-3-yl]boronic acid3-(2-Nitrophenyl)-5-(prop-1-yn-1-yl)pyridine
1-Bromo-4-nitrobenzene[5-(Prop-1-yn-1-yl)pyridin-3-yl]boronic acid3-(4-Nitrophenyl)-5-(prop-1-yn-1-yl)pyridine

Enantioselective Synthesis of Chiral Molecules and Building Blocks

The development of stereoselective methods for the synthesis of chiral molecules is a major focus of contemporary organic chemistry. This compound and its derivatives are instrumental in several enantioselective transformations.

Construction of Chiral Alkylboronates and Derivatives

Chiral α-aminoboronic acids and their derivatives are a significant class of compounds with applications in medicinal chemistry, serving as bioisosteres of α-amino acids. nih.gov Catalytic asymmetric methods have been developed for their synthesis, often involving the use of chiral catalysts to control the stereochemistry at the α-carbon. nih.govresearchgate.net

One approach involves the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters, utilizing a chiral diamine ligand to achieve high enantioselectivity. nih.gov Another powerful method is the nickel-catalyzed asymmetric borylalkylation of enamides, which provides access to a diverse range of β-aminoboronic acid derivatives with excellent regio-, stereo-, and enantioselectivities. organic-chemistry.org

A nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates has also been reported, yielding highly enantioenriched α-aminoboronates. nih.gov This method was successfully applied to the synthesis of the pharmaceutical agent Vaborbactam. nih.gov

Asymmetric Syntheses of Functionalized Amino Acid Derivatives

The synthesis of unnatural α-amino acids is of great interest due to their biological relevance. rsc.org Photoredox-mediated C–O bond activation of aliphatic alcohol oxalate (B1200264) esters has been utilized in a redox-neutral process to generate a range of functionalized unnatural α-amino acids. rsc.org This method employs a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org

Additionally, synthetic routes have been developed to prepare novel α-aminoboronic acids as serine protease inhibitors. nih.gov This methodology allows for the introduction of various side chains as electrophiles, which is particularly advantageous for functionalities that are unstable to strongly basic conditions. nih.gov A copper(II)-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron (B136004) also provides access to α-amino boronic acid derivatives with high stereoselectivity. nih.gov

Precursors for Polyfunctionalized Organic Scaffolds

The unique structure of this compound makes it an ideal starting material for the synthesis of more complex and functionally dense organic molecules.

Synthesis of Stereodefined Polysubstituted Alkenes and Allenes

This compound and its derivatives are valuable precursors for the synthesis of stereodefined polysubstituted alkenes and allenes. Allenes, in particular, are important building blocks in organic synthesis. nih.gov

Several methods have been developed for the synthesis of allenes from propargylic compounds. Copper-catalyzed γ-selective coupling of propargylic phosphates with alkylboron compounds affords multisubstituted allenes with excellent chirality transfer. organic-chemistry.org Similarly, propargyl diethanolamine (B148213) boronates can undergo protonolysis or electrophilic substitution to yield allenes with high regioselectivity. nih.gov

The homologation of alk-1-ynes, such as those derived from this compound, can also lead to the formation of allenes through a cuprous bromide-catalyzed reaction with formaldehyde (B43269) and di-isopropylamine. rsc.org

The following table summarizes different approaches to allene (B1206475) synthesis from propargylic precursors.

Propargylic PrecursorReagent/CatalystProduct Type
Propargylic phosphatesAlkylboron compounds / Copper catalystMultisubstituted allenes
Propargyl diethanolamine boronatesTFA or N-halosuccinimidesAllenes
Alk-1-ynesFormaldehyde, di-isopropylamine / CuBrAllenes

Incorporation into Conjugated Polymer Systems

While direct research on the incorporation of this compound into conjugated polymers is not extensively documented in the provided results, its derivatives with extended aromatic systems are relevant to this field. The synthesis of biaryl and heterobiaryl structures, as discussed in section 4.1, provides monomers that can be polymerized to form conjugated polymers. These materials are of interest for their potential applications in organic electronics.

The ability to introduce a propargyl group via this compound derivatives offers a handle for further functionalization of the resulting polymers, such as through "click" chemistry or other alkyne-based transformations. This could allow for the tuning of the polymer's electronic and physical properties.

Utility in the Synthesis of Advanced Dyes and Probes (e.g., Borondipyrromethene dyes)

The application of this compound in the synthesis of advanced dyes and fluorescent probes, particularly borondipyrromethene (BODIPY) dyes, is a specialized area of research. While the broader class of organoboronic acids, especially arylboronic acids, has been extensively used in the construction of complex dye architectures, the specific use of this compound presents unique opportunities and challenges. Its alkynyl functionality offers a versatile handle for post-synthetic modifications through click chemistry or for direct integration into conjugated systems to modulate the photophysical properties of the resulting dyes.

Research in this field often focuses on leveraging the reactivity of the carbon-carbon triple bond and the boronic acid moiety. In the context of BODIPY dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability, the introduction of an alkynyl group via this compound can lead to significant bathochromic (red) shifts in the absorption and emission spectra. This is a critical aspect in the development of near-infrared (NIR) probes for biological imaging, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence.

The synthesis of such dyes typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Liebeskind-Srogl coupling, between a halogenated BODIPY core and this compound or its corresponding boronate ester. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields and preventing undesired side reactions, such as the homocoupling of the alkynylboronic acid.

A key consideration in the design of these functional dyes is the potential for intramolecular interactions between the alkynyl group and the BODIPY core. These interactions can influence the electronic structure of the dye and, consequently, its photophysical properties. For instance, the free rotation of the propynyl (B12738560) group can sometimes lead to non-radiative decay pathways, quenching the fluorescence. Therefore, strategies to rigidify the structure, perhaps through subsequent cyclization reactions involving the triple bond, are sometimes employed to enhance the fluorescence quantum yield.

While the direct use of this compound in dye synthesis is a niche area, the principles governing its reactivity are well-established in organic synthesis. The following table summarizes hypothetical reaction data based on known transformations of similar alkynylboronic acids in the synthesis of functional dyes, illustrating the potential of this compound in this field.

Reactant 1 (BODIPY Core) Reactant 2 Reaction Type Product Yield (%) Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF)
2,6-Diiodo-BODIPYThis compoundSuzuki-Miyaura Coupling2,6-Di(prop-1-yn-1-yl)-BODIPY655806000.45
8-(Methylthio)-BODIPYThis compoundLiebeskind-Srogl Coupling8-(Prop-1-yn-1-yl)-BODIPY725305500.85
3-Bromo-BODIPYThis compoundSuzuki-Miyaura Coupling3-(Prop-1-yn-1-yl)-BODIPY805155250.92

Table 1. Representative Data for the Synthesis of BODIPY Dyes Utilizing Alkynylboronic Acids. The data presented in this table is illustrative and based on typical results reported for similar reactions in the scientific literature.

The development of advanced fluorescent probes often requires the introduction of specific functionalities for targeting biomolecules or for sensing specific analytes. The terminal alkyne of the propynyl group introduced by this compound is an excellent platform for such functionalization. For example, it can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach biomolecules such as peptides, carbohydrates, or nucleic acids, thereby creating highly specific imaging agents.

Advanced Spectroscopic and Computational Investigations of Prop 1 Yn 1 Yl Boronic Acid

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties and reaction mechanisms that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and reactivity of molecules like (prop-1-yn-1-yl)boronic acid. nih.gov DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. researchgate.net

For example, DFT can be employed to study the mechanism of a Suzuki coupling reaction involving this compound. By calculating the energies of the reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathway and identify the rate-determining step. researchgate.net Furthermore, DFT can be used to predict various molecular properties, such as bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data to validate the computational model. The calculation of pKa values and redox potentials using DFT can also provide valuable information about the compound's reactivity. youtube.comyoutube.com

Computational MethodInformation ObtainedRelevance to this compound
Geometry OptimizationOptimized molecular structure (bond lengths, angles)Provides a theoretical 3D structure and helps in understanding steric and electronic effects.
Frequency CalculationVibrational frequencies (IR/Raman spectra)Allows for comparison with experimental spectra to confirm the structure.
Transition State SearchStructure and energy of transition statesElucidates reaction mechanisms by identifying the energy barriers for different reaction pathways. nih.gov
pKa CalculationAcid dissociation constantPredicts the acidity of the boronic acid, which is crucial for its reactivity in many reactions. youtube.com

Elucidation of Electronic and Steric Influences on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are governed by a combination of electronic and steric factors originating from its unique molecular structure. The presence of the Csp-hybridized carbon of the alkyne directly attached to the boron atom imparts distinct properties compared to its alkenyl (Csp²) or alkyl (Csp³) counterparts.

Electronic Influences: The most significant electronic feature of the prop-1-yn-1-yl group is the high s-character of the Csp-hybridized carbon atom, which makes it more electronegative than Csp² or Csp³ carbons. This electron-withdrawing nature enhances the Lewis acidity of the boron center. A more electrophilic boron atom can influence the rates and mechanisms of reactions such as transmetalation in palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com For instance, in Suzuki-Miyaura coupling, the transfer of the propynyl (B12738560) group from boron to the palladium center is a critical step that is modulated by the electronic properties of the boron compound. youtube.com Furthermore, alkynyl boron compounds have been noted for their diverse reactivity, enabling their participation in a wide array of transformations beyond standard cross-coupling, including additions to unsaturated bonds and halodeboronation. rsc.orgresearchgate.net

Steric Influences: The (prop-1-yn-1-yl) group is linear, which presents a minimal steric profile around the boron atom. This contrasts sharply with bulkier groups like tertiary-butyl or even phenyl groups. This reduced steric hindrance allows for easier access of catalysts and reagents to the boron center, potentially leading to higher reaction rates. However, this can also impact selectivity in reactions where the catalyst's steric bulk is a key factor in controlling the stereochemical or regiochemical outcome. In reactions catalyzed by bulky phosphine-ligated palladium complexes, for example, the slim profile of the propynyl group might lead to different selectivities compared to more sterically demanding boronic acids.

A comparative analysis of the influences is presented in the table below.

FeatureThis compound(E)-Prop-1-en-1-ylboronic acidPropylboronic acid
Carbon Hybridization CspCsp²Csp³
Electronic Effect Strong electron-withdrawingModerate electron-withdrawingWeak electron-donating
Boron Lewis Acidity HighModerateLow
Steric Profile Linear, minimal hindrancePlanar, moderate hindranceTetrahedral, flexible hindrance
Typical Reactivity Suzuki, Sonogashira-type couplings, alkynylations, cycloadditions youtube.comresearchgate.netSuzuki coupling, vinylations rsc.orgSuzuki coupling, alkylations nih.gov

Computational Modeling of Intermolecular Interactions and Aggregation Phenomena

Computational chemistry provides powerful tools for investigating the non-covalent interactions that govern the behavior of this compound in both solid and solution phases. A primary phenomenon for boronic acids is their propensity to undergo reversible self-condensation to form cyclic anhydride (B1165640) trimers known as boroxines.

This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is crucial as it can affect solubility, stability, and reactivity. The presence of boroxine can alter the course of a reaction, as the active species might be the monomer, the trimer, or a complex formed from them. rsc.org

Density Functional Theory (DFT) is a principal computational method used to model these phenomena. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), researchers can calculate the thermodynamic parameters of the monomer-trimer equilibrium. louisville.edu These calculations can predict the relative stability of the boroxine versus three individual monomers, providing insight into the driving forces for aggregation.

Furthermore, advanced computational techniques can be used to analyze the specific intermolecular interactions that stabilize the crystal lattice or aggregates in solution.

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts (e.g., hydrogen bonds, C-H···π interactions) within a crystal structure.

Energy Framework Analysis: This approach computes the interaction energies between molecular pairs in a crystal, distinguishing between electrostatic, dispersion, and other energy components to understand the packing architecture. nih.gov

While specific computational studies exclusively focused on this compound aggregation are not widely published, the established methodologies are fully applicable. The table below outlines the types of interactions that would be investigated.

Interaction TypeDescriptionRelevance to this compoundComputational Method
Boroxine Formation Reversible dehydration of three monomers to form a six-membered B-O-B ring.A primary mode of aggregation in non-aqueous solutions or the solid state.DFT (Thermodynamic Calculations)
Hydrogen Bonding Between the hydroxyl groups (O-H···O) of the boronic acid moieties.Key interaction for stabilizing dimers and larger aggregates, especially in the solid state.DFT, Hirshfeld Surface Analysis
C-H···π Interactions Between the methyl group's C-H bonds and the π-system of the alkyne on a neighboring molecule.Weaker, but collectively significant interactions influencing crystal packing.Hirshfeld Surface Analysis, Energy Frameworks

Prediction of Novel Reactivity and Catalyst Design

Computational modeling is a cornerstone of modern synthetic chemistry, enabling the prediction of new reaction pathways and the rational design of catalysts. For this compound, these tools can be used to explore reactivity beyond its established use in cross-coupling reactions and to optimize catalysts for known transformations.

Prediction of Novel Reactivity: Automated reaction prediction algorithms and computational mechanistic studies can uncover previously unknown transformations. nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to explore reaction pathways between this compound and various reactants without prior assumptions. nih.gov This could lead to the discovery of novel cycloaddition reactions where the alkyne participates, or new modes of C-B bond activation. For example, computational screening could assess the feasibility of its participation in multicomponent reactions or as a precursor to unique organoboron intermediates. researchgate.netpsu.edu

Catalyst and Ligand Design: The efficiency and selectivity of metal-catalyzed reactions involving this compound are highly dependent on the catalyst system. google.com DFT calculations are instrumental in designing catalysts with enhanced performance. For instance, in a palladium-catalyzed reaction, modeling can be used to:

Calculate the energies of intermediates and transition states for key steps like oxidative addition and reductive elimination. youtube.com

Evaluate the electronic and steric effects of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium center.

Design dual-catalytic systems where one catalyst activates the boronic acid and another activates the coupling partner, potentially enabling challenging or regioselective transformations. ucla.edu

The table below summarizes how computational approaches can guide the discovery and optimization of reactions for this compound.

Computational GoalTechnique/MethodologyApplication to this compound
Discover New Reactions Automated Reaction Path Searching (e.g., AFIR)Predict feasibility of novel cycloadditions, pericyclic reactions, or multicomponent couplings. nih.gov
Elucidate Mechanisms Transition State Searching (DFT)Determine the lowest-energy pathway for known reactions (e.g., Suzuki coupling) to identify rate-limiting steps and opportunities for optimization. researchgate.net
Optimize Ligands Ligand Property-Reactivity ModelingScreen a virtual library of ligands (e.g., phosphines) to find those that lower the activation barrier for reductive elimination.
Design Novel Catalysts QM/MM (Quantum Mechanics/Molecular Mechanics)Model enzyme-like catalysts or dual-metal systems to achieve unique selectivity (e.g., enantioselectivity or regioselectivity). researchgate.net

Future Prospects and Emerging Research Trajectories for Prop 1 Yn 1 Yl Boronic Acid Chemistry

Development of Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

A major focus of current research is the development of more efficient and selective catalytic systems for reactions involving (prop-1-yn-1-yl)boronic acid. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in utilizing alkynylboronic acids, the quest for more sustainable and cost-effective catalysts is ongoing. researchgate.netresearchgate.net Platinum-based systems and complexes of other transition metals with N-heterocyclic carbenes (NHCs) are showing promise as active catalysts for various transformations, including the 1,2-diboration of alkenes. researchgate.net

Furthermore, the development of metal-free catalytic systems is a significant area of interest. For instance, zinc bromide (ZnBr2) has been identified as a highly efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes under mild conditions. organic-chemistry.org This approach demonstrates good tolerance for various functional groups, expanding the scope of accessible alkynylboronic acid derivatives. organic-chemistry.org Researchers are also exploring photoinduced methods for the diborylation of terminal alkynes, offering a metal-free alternative for preparing diborylated alkenes. nih.gov

Catalyst TypeExampleApplicationKey Advantages
Transition Metal Platinum-based catalysts, NHC-metal complexes (Ag, Au, Cu, Pd, Rh)1,2-diboration of alkenesHigh activity
Lewis Acid Zinc Bromide (ZnBr₂)Dehydrogenative borylation of terminal alkynesHigh efficiency, chemoselectivity, mild conditions
Metal-Free Photoinduced systemsDiborylation of terminal alkynesAvoids transition metals

Exploration of Unconventional Reaction Manifolds and Green Chemistry Approaches

The pursuit of more sustainable and environmentally friendly synthetic methods is a driving force in modern chemistry. nih.gov In the context of this compound, researchers are exploring unconventional reaction manifolds that align with the principles of green chemistry. This includes the use of greener solvents like ethanol (B145695) and alternative activation methods such as microwave and near-infrared irradiation to promote reactions. nih.gov

Formylphenylboronic acids, which can be precursors to this compound derivatives, are considered green compounds due to their low toxicity and their ultimate degradation to the environmentally benign boric acid. nih.gov The development of multicomponent reactions (MCRs) involving boronic acids is another key strategy. MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and the need for intermediate purification steps. nih.gov The synthesis of boron-containing Hantzsch and Biginelli esters through MCRs exemplifies this green approach. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology for the synthesis of boronic acids, including those with alkynyl functionalities. datapdf.comorganic-chemistry.orgresearchgate.net This approach offers significant advantages over traditional batch processes, particularly in handling unstable intermediates and suppressing side reactions. datapdf.comresearchgate.net For instance, flow chemistry enables the safe handling of organolithium intermediates, which are often involved in the synthesis of boronic acids, by precisely controlling reaction times and temperatures. datapdf.comacs.org This has been successfully applied to the synthesis of various boronic acids on a kilogram scale. datapdf.com

The integration of this compound chemistry into automated synthesis platforms is a logical next step. Automated systems, coupled with the efficiencies of flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of libraries of novel compounds for screening in drug discovery and materials science. This combination of technologies holds the potential to significantly reduce development timelines and enhance research productivity. organic-chemistry.org

Design of Next-Generation Functional Materials with Integrated Propynylboronic Acid Scaffolds

The unique properties of the propynyl (B12738560) group and the boronic acid moiety make this compound an attractive building block for the design of advanced functional materials. researchgate.netresearchgate.net Boronic acids can readily react with diols to form boronate esters, a reversible covalent bond that is responsive to changes in pH. rsc.org This property is being exploited to create stimuli-responsive materials, such as hydrogels and polymers, for applications in drug delivery and sensing. researchgate.netacs.org

The incorporation of the rigid and linear propynyl scaffold into polymers and covalent organic frameworks (COFs) can impart desirable electronic and structural properties. researchgate.net Researchers are exploring the use of boronic acid derivatives to construct self-assembling systems, polymer brushes, and 2D and 3D materials with ordered channel structures and high porosity. researchgate.net These materials have potential applications in gas storage and separation, catalysis, and electronics. researchgate.net For example, hierarchically porous monoliths functionalized with boronic acid groups are being developed for chiral separations. researchgate.net

Material TypeKey FeaturePotential Application
Stimuli-Responsive Polymers Reversible boronate ester formationDrug delivery, sensors
Covalent Organic Frameworks (COFs) Ordered porosity, high surface areaGas storage, catalysis, electronics
Functionalized Monoliths Chiral recognition sitesEnantioselective separations

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The synergy between experimental organic chemistry and computational science is becoming increasingly crucial for advancing the field. Computational studies are being employed to understand the reactivity of boronic acids, predict their properties, and guide the design of new catalysts and materials. nih.govrsc.orgnih.gov

For example, computational analysis has been used to investigate the mechanism of copper-mediated degradation of boronic acids and to devise strategies to prevent it, which is important for copper-catalyzed click reactions. nih.gov Quantum chemical calculations are also helping to elucidate the mechanisms of exchange in boronic ester-containing vitrimers, which are a class of self-healing polymers. rsc.org Furthermore, computational approaches are being used to predict the acidity constants (pKa) of boronic acids, a fundamental parameter that governs their reactivity and binding affinities. nih.govacs.org This interdisciplinary approach, combining theoretical predictions with experimental validation, is accelerating the pace of discovery and innovation in this compound chemistry.

Q & A

Q. Advanced: How do steric and electronic effects of substituents on this compound influence its binding kinetics with glycoproteins?

Methodological Answer: Substituent effects can be systematically analyzed via surface plasmon resonance (SPR) . Immobilize boronic acid derivatives (e.g., AECPBA) on carboxymethyl dextran-coated gold surfaces and measure association/dissociation rates with glycoproteins like RNase B. Steric hindrance from bulky groups (e.g., pyrene) may reduce kon, while electron-withdrawing groups (e.g., nitro) enhance Lewis acidity, accelerating diol binding. SPR data should be complemented with molecular dynamics simulations to correlate structural features with kinetic trends .

Basic: How can MALDI-MS be optimized to characterize this compound-containing peptides?

Methodological Answer:
To avoid boroxine formation (dehydration/trimerization artifacts), derivatize boronic acids with pinacol or 2,5-dihydroxybenzoic acid (DHB) . DHB acts as both a matrix and derivatizing agent, enabling in situ esterification on the MALDI plate. Use reflector mode for high-resolution detection of linear and branched peptides (up to five boronic acid groups). Validate spectra with MS/MS fragmentation to confirm sequences and boronic acid positions .

Q. Advanced: What strategies mitigate boronic acid trimerization in high-throughput sequencing of combinatorial libraries?

Methodological Answer: Employ on-plate cyclization suppression using DHB or diol additives (e.g., mannitol) during sample preparation. For libraries with multiple boronic acids, use isotopic labeling (e.g., ¹¹B/¹⁰B) to distinguish monomers from trimers. Combine with collision-induced dissociation (CID) to fragment boroxines and reconstruct original peptide masses. Automated workflows (e.g., robotic spotting) enhance reproducibility in library screening .

Basic: How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:
Use density functional theory (DFT) to model boronic acid interactions with catalytic residues (e.g., serine proteases). For HIV-1 protease, simulate hydrogen bonding between the boronic acid’s B-OH group and Asp25/Asn30. Molecular docking (e.g., AutoDock Vina) can predict binding poses, while free-energy perturbation (FEP) calculations quantify affinity changes from substituent modifications .

Q. Advanced: How do boronic acids maintain potency against drug-resistant enzyme variants?

Methodological Answer: Crystallographic studies (e.g., X-ray diffraction at 1.2 Å resolution) reveal that boronic acids form short, covalent-like hydrogen bonds (e.g., B-OH···O=C, 2.2 Å) with residues like Asp30N in HIV-1 protease mutants. Compare wild-type and mutant structures to identify conserved interaction motifs. Optimize substituents (e.g., aryl groups) for π-π stacking with hydrophobic pockets to counteract resistance .

Basic: What analytical techniques quantify trace impurities of this compound in drug substances?

Methodological Answer:
LC-MS/MS in MRM mode is ideal for detecting boronic acid impurities at sub-ppm levels. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate method parameters per ICH Q2(R1): LOD (0.1 ppm), LOQ (0.3 ppm), linearity (R² > 0.99), and recovery (90–110%). Avoid derivatization by optimizing ionization (negative ESI) for underivatized acids .

Q. Advanced: How do non-glycosylated proteins interfere with boronic acid-based electrochemical sensors?

Methodological Answer: Non-specific binding arises from hydrophobic or electrostatic interactions. Mitigate interference by integrating redox-active polymer sieves (e.g., poly-nordihydroguaiaretic acid) into sensor designs. These polymers exclude plasma proteins (>30 kDa) while allowing glucose diffusion. Use electrochemical impedance spectroscopy (EIS) to quantify fouling and optimize polymer thickness (e.g., 50–100 nm) .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:
Use SHELXL for refinement, starting with SHELXS for structure solution. Collect high-resolution data (≤1.0 Å) to resolve boron’s electron density. Apply restraints for B-O bond lengths (1.36–1.42 Å) and angles (120°). Validate with R1 < 5% and wR2 < 10%. For disordered propargyl groups, use PART instructions in SHELXL .

Q. Advanced: What challenges arise in refining boronic acid structures with high thermal motion?

Methodological Answer: High thermal motion in propargyl groups causes electron density smearing. Apply anisotropic displacement parameters (ADPs) for boron and adjacent atoms. For severe disorder, model alternative conformations (e.g., two-part propargyl orientations) and refine occupancy factors. Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., B-OH···O hydrogen bonds) .

Basic: How does pH influence the fluorescence properties of this compound in carbohydrate sensing?

Methodological Answer:
Fluorescence intensity correlates with boronic acid’s ionization state. At pH > pKa (~7.6), the trigonal boronate form dominates, enhancing fluorescence via reduced quenching. Use time-resolved fluorescence to measure lifetime changes (τ1 → τ2) upon sugar binding. Calibrate with buffers (pH 6–9) and reference quantum yields (e.g., quinine sulfate) .

Q. Advanced: How can selectivity for fructose over glucose be engineered in boronic acid sensors?

Methodological Answer: Design sensors with preorganized binding pockets (e.g., dithiane-based scaffolds) that match fructose’s cis-1,2-diol geometry. Introduce steric hindrance (e.g., ortho-substituents) to block glucose’s equatorial diol. Validate selectivity via isothermal titration calorimetry (ITC) and compare Ka values (fructose: ~10³ M⁻¹; glucose: ~10² M⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.